Fmoc-4-aminooxanilic acid
Overview
Description
Fmoc-4-aminooxanilic acid (FAA) is a versatile and widely used reagent in the field of organic synthesis. It is an aromatic acid containing a carboxylic acid group and an amine group, and is an important building block for the synthesis of a variety of compounds. FAA can be used in a variety of chemical reactions, including nucleophilic aromatic substitution, Friedel-Crafts alkylation, and reductive amination. This makes it a valuable tool for organic synthesis, and its versatility has made it a popular choice for many applications.
Scientific Research Applications
Peptide Synthesis and Its Importance
Peptide Synthesis Methodologies
Solid-phase peptide synthesis (SPPS) is a core method for producing peptides and proteins for research purposes. The process involves stepwise assembly of amino acids onto a solid support, where Fmoc-4-aminooxanilic acid can serve as a building block for introducing specific functionalities into the peptide chain. This method allows for the precise control over the peptide sequence and the incorporation of modifications that can enhance the peptide's stability, bioavailability, or activity (D'Hondt et al., 2014).
Applications in Research
Peptides synthesized using methodologies that may incorporate compounds like Fmoc-4-aminooxanilic acid are utilized in various research applications, including the development of therapeutic agents, vaccines, and tools for understanding biological processes. Peptides serve as enzyme inhibitors, receptor ligands, and hormones in biological systems, making them essential for studying physiological and pathological states.
Advances in Peptide-Based Therapeutics
Therapeutic Peptides
The unique properties of peptides, including their specificity and efficacy, have led to their exploration as therapeutic agents for treating diseases. Research focuses on enhancing their stability, targeting capabilities, and delivery methods to improve therapeutic outcomes. The role of peptide synthesis in drug discovery and development is crucial, with ongoing studies aiming to optimize peptide properties for clinical applications (M. D'Hondt et al., 2014).
properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)anilino]-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c26-21(22(27)28)24-14-9-11-15(12-10-14)25-23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,24,26)(H,25,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHUYQUJAABXQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)NC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-aminooxanilic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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